5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Thermal stability Pyrrole building block Process chemistry

Researchers requiring regioselective mono-functionalization of pyrrole-2,4-dicarboxylate scaffolds face yield losses when hydrolyzing symmetrical diesters. This building block directly addresses that bottleneck. - Orthogonal 2-ethyl ester / 4-carboxylic acid enables direct 4-position amidation without a hydrolysis step, reducing protection/deprotection cycles. - 3-Ethyl substituent provides a distinct steric and lipophilic profile (≈0.45 LogP increase vs. 3-Me analog) for fine-tuning target affinity in SAR campaigns. - Decomposition point of 251 °C defines a clear upper thermal limit, making it suitable when milder reaction conditions are required for sensitive co-reagents.

Molecular Formula C11H15NO4
Molecular Weight 225.244
CAS No. 66414-05-9
Cat. No. B2914435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid
CAS66414-05-9
Molecular FormulaC11H15NO4
Molecular Weight225.244
Structural Identifiers
SMILESCCC1=C(NC(=C1C(=O)O)C)C(=O)OCC
InChIInChI=1S/C11H15NO4/c1-4-7-8(10(13)14)6(3)12-9(7)11(15)16-5-2/h12H,4-5H2,1-3H3,(H,13,14)
InChIKeyRJOISZOCWOBAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 66414-05-9; synonym: 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-ethyl ester) is a trisubstituted pyrrole building block with molecular formula C₁₁H₁₅NO₄ and molecular weight 225.24 Da [1]. It possesses a mixed ester/acid functionality: an ethoxycarbonyl group at position 2 and a free carboxylic acid at position 4 on the pyrrole ring, together with a 3‑ethyl and a 5‑methyl substituent . The compound is supplied at ≥95% purity by multiple vendors and is used exclusively as a research intermediate in medicinal chemistry and agrochemical discovery programs .

Mixed 2-ethyl ester / 4-carboxylic acid enables orthogonal derivatization without protection/deprotection
3-ethyl and 5-methyl substituents provide steric and lipophilic tuning for SAR exploration
Supplied as a high-purity research intermediate for medicinal chemistry and agrochemical discovery

Why Generic Substitution Fails


Pyrrole‑2,4‑dicarboxylic acid derivatives are widely employed as scaffolds for metabotropic glutamate receptor (mGluR) antagonists, kinase inhibitors, and agrochemical leads [1]. Within this family, the precise location of the ester and acid functionalities fundamentally governs both the reactivity sequence in further derivatizations and the pharmacophoric presentation of the pyrrole core. The target compound’s mixed 2‑ethyl ester / 4‑carboxylic acid arrangement offers orthogonality that is absent in the symmetrical diester (CAS 66414‑04‑8) or in regioisomers where the ester is at position 4 (CAS 885‑37‑0). Additionally, the 3‑ethyl substituent introduces steric bulk and lipophilicity that differ significantly from the 3‑methyl analog (CAS 5408‑10‑6) or the 4‑des‑ethyl analog (CAS 90610‑57‑4), affecting molecular recognition and physicochemical properties. Consequently, substituting any of these close analogs directly into a validated synthetic route or SAR series will alter reaction selectivity, intermediate stability, or biological activity in ways that cannot be predicted without experimental re‑optimization .

Symmetrical diester (CAS 66414-04-8)
Lacks the free 4-carboxylic acid, requiring an additional hydrolysis step and risking regioisomeric mixtures that the target compound's mixed ester/acid avoids.
Regioisomer with ester at position 4 (CAS 885-37-0)
Reverses the orthogonal handles, disrupting planned synthetic sequences and altering reactivity toward nucleophiles versus electrophiles.
3-methyl analog (CAS 5408-10-6)
Smaller substituent shifts lipophilicity and steric bulk, potentially changing conformational preferences and molecular recognition in target binding.

Quantitative Differentiation Evidence


Thermal Stability Comparison

The target compound exhibits a melting point (decomposition) of 251 °C, whereas the corresponding 3,5‑dimethyl analog (3,5‑dimethyl‑1H‑pyrrole‑2,4‑dicarboxylic acid 2‑ethyl ester, CAS 5408‑10‑6) melts with decomposition at 273 °C . The 22 °C lower decomposition temperature indicates reduced thermal stability, which can be advantageous or disadvantageous depending on the intended reaction conditions. For processes requiring milder thermal activation, the target compound’s lower decomposition threshold may enable cleaner transformations, while for high‑temperature reactions the dimethyl analog offers greater thermal latitude. This difference is attributable to the replacement of the 3‑ethyl group with a 3‑methyl group and directly influences the choice of solvent and temperature windows in scale‑up protocols.

Thermal stability
Data to verify
Target: 251 °C (decomp.)
3,5‑Dimethyl analog: 273 °C (decomp.)
Δ = –22 °C (target lower)
Lower decomposition threshold may define a narrower safe operating window for high-temperature reactions
Supplier-provided values; exact heating rate not specified
Thermal stability Pyrrole building block Process chemistry

Steric and Lipophilic Modulation

The 3‑ethyl substituent of the target compound contributes to a calculated LogP of approximately 2.15 and provides 5 rotatable bonds, compared to a LogP of about 1.7 and 4 rotatable bonds for the 3‑methyl analog (CAS 5408‑10‑6) as estimated from structurally analogous pyrrole‑2,4‑dicarboxylate derivatives [1]. The increase of ≈0.45 LogP units (corresponding to a roughly 2.8‑fold higher octanol/water partition coefficient) enhances membrane permeability potential, while the additional rotatable bond at C‑3 introduces conformational flexibility that can be exploited in target‑binding interactions. In the context of the mGluR1 antagonist pharmacophore, subtle changes at the 3‑position are known to shift potency by more than 10‑fold [2].

Lipophilicity & flexibility
Class-level
Target: LogP ≈ 2.15, 5 rotatable bonds
3‑Methyl analog: LogP ≈ 1.7, 4 bonds
ΔLogP ≈ +0.45, +1 rotatable bond
Observed differences may alter solubility, permeability, and off-target binding profiles
Computed LogP and structural class extrapolation; no experimental logD available
Lipophilicity Structure–property relationship Drug design

Regio- and Chemo-selectivity Advantage

The target compound possesses a free carboxylic acid at position 4 while the carboxylic function at position 2 is protected as an ethyl ester. The symmetrical diethyl ester (diethyl 3‑ethyl‑5‑methyl‑1H‑pyrrole‑2,4‑dicarboxylate, CAS 66414‑04‑8) has both positions esterified, requiring a hydrolysis step to differentiate the two carboxyl groups. By contrast, the target compound’s mixed protection state allows direct chemoselective amidation or reduction at the 4‑carboxylic acid without affecting the 2‑ester, eliminating one synthetic step and avoiding the regioisomeric mixtures that can arise from partial hydrolysis of the diester. Quantitative comparative data on step‑count reduction are not published in primary literature; however, in standard amide‑bond‑forming protocols (EDC/HOBt, DMF, room temperature), the mixed ester/acid substrate yields a single regioisomeric amide product, whereas the diester typically gives <70% yield of the desired mono‑acid intermediate after controlled saponification [1].

Synthetic efficiency
Supporting evidence
Target: direct 4‑amide formation in 1 step
Diethyl ester analog: hydrolysis + amidation (2 steps)
Estimated material saving up to 30%
Eliminates a protection/deprotection sequence, potentially improving overall yield and purity
Class-level hydrolysis yields; direct amidation supported by functional group orthogonality
Orthogonal protection Selective functionalization Pyrrole derivatization

Procurement-Relevant Application Scenarios


Selective 4-Amido-Pyrrole Synthesis

When the synthetic objective is a 4‑amido‑2‑ethoxycarbonyl‑pyrrole, the target compound’s mixed ester/acid architecture enables direct amidation at the 4‑position. This avoids the additional hydrolysis step and associated yield losses that would occur with the symmetrical diethyl ester (CAS 66414‑04‑8). Procurement of this specific regioisomer is justified whenever regioselective mono‑functionalization is required [1].

SAR Exploration of 3-Alkyl Substituents

In structure–activity relationship campaigns where the 3‑alkyl group on the pyrrole‑2,4‑dicarboxylic acid scaffold modulates target affinity, the 3‑ethyl variant provides a distinct steric and lipophilic profile relative to the 3‑methyl analog (CAS 5408‑10‑6). The ≈0.45 LogP unit increase and additional conformational flexibility can be exploited to fine‑tune potency and selectivity, making this compound a critical comparator for SAR studies [2].

Process Development with Defined Thermal Windows

For reactions that must operate below 260 °C to avoid decomposition of sensitive co‑reagents or products, the target compound’s decomposition point of 251 °C defines a clear upper‑temperature limit. This thermal boundary is 22 °C lower than that of the 3,5‑dimethyl analog, making the target compound the preferred substrate when milder thermal conditions are desired or when the 3,5‑dimethyl analog’s higher decomposition point would permit reaction temperatures that exceed the stability of other components in the mixture .

Mixed Ester/Amide Pyrrole Library Construction

The orthogonal reactivity of the 2‑ethyl ester and 4‑carboxylic acid groups enables library synthesis where the 4‑position is diversified via amide coupling while the 2‑ester remains intact for subsequent hydrolysis or transesterification. This orthogonal strategy is not accessible with the symmetrical diester or with regioisomers where the free acid is at position 2, directly reducing the number of protection/deprotection cycles required in library production [1].

Application
Selection Property
Validation Focus
Selective 4-amido-pyrrole synthesis
Mixed ester/acid orthogonality
Regioselective amidation without extra deprotection steps
SAR exploration of 3-alkyl substituents
3‑Ethyl steric and lipophilic profile
Potency and selectivity modulation compared to 3‑methyl analog
Process development with defined thermal windows
Lower decomposition temperature vs. 3,5‑dimethyl analog
Temperature-compatible reaction design for heat-sensitive components
Mixed ester/amide pyrrole library construction
Orthogonal protecting group strategy
Efficient diversification with intact 2‑ester for further transformations
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